Oregon green 488 carboxylate

Beschreibung

Significance of Environmentally Sensitive Fluorescent Dyes in Systems Biology

Environmentally sensitive fluorescent dyes are a class of probes that exhibit changes in their fluorescent properties, such as brightness and color, in response to alterations in their immediate surroundings. nih.govresearchgate.net These changes can be triggered by variations in polarity, pH, or the binding of specific molecules. nih.govmdpi.com This responsiveness makes them invaluable tools for monitoring dynamic cellular processes and interactions. nih.govresearchgate.net For instance, they can be used to track protein conformational changes, interactions between proteins and nucleic acids, and the dynamics of lipid membranes. nih.govresearchgate.net The ability to visualize these molecular events in real-time provides crucial insights into the complex workings of biological systems. mdpi.comresearchfeatures.com

Historical Context and Evolution of Fluorescein (B123965) Analogs for Enhanced Biosensing

Fluorescein has long been a popular fluorescent probe due to its high brightness and water solubility. ucl.ac.uk However, its fluorescence is sensitive to pH changes in the physiological range, and it is susceptible to photobleaching (fading upon prolonged exposure to light). sigmaaldrich.comfishersci.ie These limitations spurred the development of fluorescein analogs with improved properties. nih.govresearchgate.net A key breakthrough was the realization that the carboxylic acid group of fluorescein, once thought essential, could be modified to create new dyes with enhanced features. nih.govresearchgate.net This led to the creation of probes with greater photostability and fluorescence that is less dependent on pH. fishersci.iebroadpharm.com Further innovations have produced red-shifted fluorescein derivatives, expanding the palette of available fluorescent colors and enabling more complex, multi-target imaging experiments. acs.org

Rationale for the Strategic Application of Oregon Green 488 Carboxylate in Mechanistic Investigations

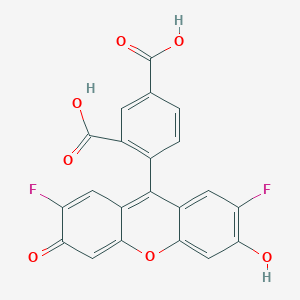

This compound is a fluorinated analog of fluorescein that offers significant advantages for detailed biological studies. sigmaaldrich.combroadpharm.com Its key features include increased photostability and a lower acid dissociation constant (pKa) of approximately 4.7, compared to fluorescein's pKa of 6.4. sigmaaldrich.comvulcanchem.com This lower pKa means that its fluorescence is essentially independent of pH in the typical physiological range of 6.8 to 7.4, ensuring a more stable and reliable signal. sigmaaldrich.comfishersci.co.uk

The structure of Oregon Green 488 includes a xanthene core with fluorine atoms at the 2- and 7-positions, which contribute to its enhanced photostability and unique spectral properties. vulcanchem.comnih.gov The carboxylic acid group provides a convenient attachment point for linking the dye to various biomolecules, creating customized probes for specific research applications. vulcanchem.com These characteristics make this compound a superior choice for quantitative imaging and for tracking cellular processes where a stable and bright fluorescent signal is paramount. ucl.ac.ukvulcanchem.com It has been successfully used in a wide range of applications, including single-cell analysis, measurement of pH in cellular compartments, and studying the dynamics of proteins like actin. vulcanchem.com

Properties of this compound

| Property | Value |

| Molecular Formula | C21H10F2O7 vulcanchem.comnih.gov |

| Molecular Weight | 412.3 g/mol vulcanchem.comnih.gov |

| Appearance | Orange solid sigmaaldrich.com |

| pKa | ~4.7 sigmaaldrich.comvulcanchem.com |

| Excitation Maximum | ~496 nm sigmaaldrich.combroadpharm.com |

| Emission Maximum | ~524 nm sigmaaldrich.combroadpharm.com |

| Solubility | Soluble in DMSO sigmaaldrich.comaatbio.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10F2O7/c22-13-4-11-17(6-15(13)24)30-18-7-16(25)14(23)5-12(18)19(11)9-2-1-8(20(26)27)3-10(9)21(28)29/h1-7,24H,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJCLSQFZSHLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Bioconjugation Strategies for Oregon Green 488 Carboxylate Derivatives

Carboxylate Functionalization for Directed Covalent Bioconjugation

The carboxylic acid group on Oregon Green 488 serves as a versatile handle for covalent attachment to biomolecules. This functionalization is pivotal for the development of targeted fluorescent probes for proteins, peptides, and other biological macromolecules.

Amine-Reactive Succinimidyl Ester (NHS) Chemistry for Protein and Peptide Conjugation

A predominant strategy for labeling proteins and peptides with Oregon Green 488 involves the use of N-hydroxysuccinimide (NHS) esters. The carboxylate group of Oregon Green 488 is activated to form an NHS ester, which is a highly efficient amine-reactive reagent. thermofisher.com This NHS ester readily reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, under mild alkaline conditions to form stable amide bonds. thermofisher.com This reaction is a cornerstone of bioconjugation, enabling the straightforward and efficient fluorescent labeling of a wide array of proteins and peptides. thermofisher.comnih.gov

The resulting Oregon Green 488 conjugates exhibit bright, green fluorescence with excitation and emission maxima around 496 nm and 524 nm, respectively. aatbio.comaatbio.comfishersci.dk A significant advantage of Oregon Green 488 over fluorescein (B123965) is its lower pKa of approximately 4.7, compared to fluorescein's pKa of 6.4. broadpharm.comaatbio.comsigmaaldrich.com This property renders the fluorescence of Oregon Green 488 conjugates largely insensitive to pH fluctuations within the physiological range, a critical feature for reliable quantification and imaging in cellular environments. fishersci.dkbroadpharm.comaatbio.com Furthermore, conjugates of Oregon Green 488 are more photostable than their fluorescein counterparts, allowing for longer exposure times and more robust imaging data. thermofisher.com

Table 1: Properties of Oregon Green 488 Carboxylic Acid Succinimidyl Ester Isomers

| Property | 5-isomer | 6-isomer | Reference |

|---|---|---|---|

| Excitation Max (nm) | ~495-496 | ~495-496 | aatbio.comaatbio.combroadpharm.comfishersci.ie |

| Emission Max (nm) | ~521-524 | ~524 | aatbio.comaatbio.combroadpharm.comfishersci.ie |

| pKa | ~4.7 | ~4.7 | broadpharm.comaatbio.comsigmaaldrich.com |

| Molecular Weight | 509.38 g/mol | 509.37 g/mol | broadpharm.comchemdad.com |

| Common Solvents | DMSO, DMF | DMSO, DMF | broadpharm.com |

Alternative Cross-linking Chemistries for Diverse Biomolecular Targets

While NHS ester chemistry is widely used, alternative cross-linking strategies can be employed to target other functional groups on biomolecules or to achieve different conjugation properties. For instance, maleimide-functionalized Oregon Green 488 can react specifically with sulfhydryl groups found in cysteine residues. This allows for site-specific labeling of proteins where a cysteine has been introduced at a particular location.

Furthermore, other reactive moieties can be introduced via the carboxylate group to expand the repertoire of bioconjugation possibilities. These can include reagents targeting carbonyls, or those used in enzyme-mediated ligation techniques. The choice of cross-linking chemistry depends on the specific biomolecule being targeted, the desired site of conjugation, and the experimental conditions.

Isomeric Purity Considerations in Synthetic Probe Development

The synthesis of Oregon Green 488 carboxylate typically results in a mixture of two structural isomers, the 5-isomer and the 6-isomer. While these isomers have nearly identical spectral properties, their separation and the use of isomerically pure forms are crucial for certain applications. thermofisher.com

Chromatographic Separation and Characterization of 5- and 6-Isomers for Conjugate Resolution

The 5- and 6-isomers of this compound and its derivatives can be separated using chromatographic techniques, most commonly high-performance liquid chromatography (HPLC). The use of a single, pure isomer for conjugation is particularly important when labeling peptides and oligonucleotides. broadpharm.com Conjugates prepared from a mixture of isomers can lead to peak broadening or the appearance of double peaks in subsequent HPLC or electrophoretic analysis, complicating purification and characterization. broadpharm.comlumiprobe.com Therefore, for applications requiring high resolution and homogeneity, the use of isomerically pure Oregon Green 488 derivatives is highly recommended. broadpharm.com

Design and Synthesis of Cell-Permeant Derivatives (e.g., Diacetate Forms) for Intracellular Delivery

To study intracellular processes, fluorescent probes must be able to cross the cell membrane. This compound itself is not readily cell-permeant. nih.gov To overcome this limitation, a common strategy is to mask the polar carboxyl and hydroxyl groups with acetate (B1210297) groups, creating a diacetate derivative.

This modification, often in the form of Oregon Green 488 carboxylic acid diacetate, succinimidyl ester (carboxy-DFFDA, SE), renders the molecule uncharged and more lipophilic, allowing it to passively diffuse across the cell membrane. fishersci.co.ukthermofisher.com Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, regenerating the highly fluorescent Oregon Green 488 molecule. fishersci.co.ukthermofisher.com If the diacetate form also contains an amine-reactive succinimidyl ester, the unmasked fluorophore can then covalently bind to intracellular proteins, ensuring its retention within the cell. fishersci.co.uk This approach has proven to be a valuable tool for long-term cell tracking and proliferation studies. fishersci.co.ukthermofisher.com

Bio-orthogonal Functionalization via this compound Azide (B81097) for Click Chemistry Applications

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example of a bio-orthogonal reaction that has been widely adopted for biological labeling.

To harness the power of click chemistry, this compound can be functionalized with an azide group. thermofisher.comaxispharm.comfishersci.ca This Oregon Green 488 azide derivative serves as a versatile probe that can react with alkyne-modified biomolecules in a highly specific and efficient manner. thermofisher.comaatbio.com This strategy allows for the precise labeling of target molecules that have been metabolically, genetically, or chemically engineered to contain an alkyne handle. Furthermore, Oregon Green 488 can also be incorporated into probes containing a strained cyclooctyne (B158145) group (e.g., DBCO), which can react with azide-modified targets via a copper-free strain-promoted azide-alkyne click chemistry (SPAAC) reaction. abpbio.commedchemexpress.com This is particularly advantageous for live-cell imaging, as it avoids the potential cytotoxicity associated with copper catalysts. abpbio.com

Advanced Photophysical Principles and Spectroscopic Characterization in Complex Biological Environments

Mechanistic Basis for Enhanced Photostability in Applied Imaging Modalities

The enhanced photostability of Oregon Green 488 carboxylate compared to fluorescein (B123965) is a key attribute for its application in demanding imaging modalities like stimulated emission depletion (STED) microscopy. ucl.ac.ukthermofisher.com The fluorination of the xanthene ring structure in Oregon Green 488 is a primary factor contributing to its increased resistance to photobleaching. frontiersin.org This chemical modification alters the electronic properties of the fluorophore, reducing the likelihood of irreversible photochemical reactions that lead to the loss of fluorescence.

In a comparative study, conjugates of Oregon Green 488 were found to be significantly more photostable than those of fluorescein. thermofisher.com This increased stability allows for longer or more intense light exposure, enabling the acquisition of more photons before the dye is destroyed. thermofisher.com While all tested green-fluorescent dyes showed some degree of photobleaching under STED imaging conditions, the extent of this bleaching varied depending on the embedding medium. rsc.org For instance, in polyvinyl alcohol (PGA), Oregon Green 488 demonstrated the highest photostability among the tested dyes, making it a preferred choice for STED imaging in that specific medium. rsc.org However, in phosphate-buffered saline (PBS), other dyes like Alexa 488 and Abberior Star 488 showed better performance. rsc.org This highlights the influence of the local microenvironment on the photostability of the dye.

It is also noteworthy that the fluorescence of protein conjugates prepared from Oregon Green 488 is not significantly quenched, even at high degrees of labeling, which is another advantage over fluorescein. thermofisher.com However, excessive labeling can still lead to fluorescence quenching and potentially protein aggregation. ulab360.com

Quantitative Analysis of Fluorescence Lifetime Dynamics through Fluorescence Lifetime Imaging Microscopy (FLIM)

Fluorescence lifetime, the average time a fluorophore spends in the excited state before returning to the ground state, is an intrinsic property that can be modulated by the fluorophore's local environment. ucl.ac.ukfrontiersin.org Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures these lifetime changes spatially, providing quantitative information about the cellular microenvironment independent of fluorophore concentration. frontiersin.org

This compound exhibits a mono-exponential fluorescence lifetime decay, which simplifies quantitative analysis in techniques like Förster Resonance Energy Transfer (FRET). ucl.ac.uk The fluorescence lifetime of Oregon Green 488 has been measured to be approximately 4.1 nanoseconds in a pH 9.0 buffer at 20°C. thermofisher.com However, this value can change depending on environmental factors. ucl.ac.uk

Applications in Microenvironmental pH Mapping

A significant application of FLIM with this compound is the mapping of microenvironmental pH. frontiersin.org While the fluorescence intensity of Oregon Green 488 is relatively insensitive to pH in the physiological range (pKa ≈ 4.7), its fluorescence lifetime shows a distinct dependence on pH, particularly in acidic environments. sigmaaldrich.comfrontiersin.orgthermofisher.com

Studies have demonstrated a gradual increase in the fluorescence lifetime of Oregon Green 488 as the pH increases from 1 to 6. researchgate.net For example, the lifetime was around 2 ns at pH 1 and increased to approximately 4 ns at pH 5 and 6. researchgate.net This pH sensitivity of the fluorescence lifetime has been successfully utilized to map pH micro-heterogeneity in complex biological matrices like cheese, where localized pH variations between 4.0 and 5.5 were observed. frontiersin.orgresearchgate.net In these studies, the mean fluorescence lifetime of Oregon Green 488 changed by more than 1 ns over the studied pH range, allowing for the creation of a calibrated pH map of the sample. frontiersin.org

It's important to note that while the fluorescence lifetime of Oregon Green 488 is a reliable indicator of pH, its intensity can also be influenced by pH, especially outside the physiological range. mdpi.comescholarship.org

Fluorescence Anisotropy as a Tool for Macromolecular Interaction and Rotational Dynamics Analysis

Fluorescence anisotropy measures the extent of polarization of the emitted fluorescence after excitation with polarized light. ucl.ac.uk This parameter is highly sensitive to the rotational mobility of the fluorophore. When a small fluorescent molecule like this compound is free in solution, it rotates rapidly, leading to a low anisotropy value. ucl.ac.uk However, when it binds to a larger macromolecule, its rotational motion is restricted, resulting in a significant increase in anisotropy. nih.gov

This principle makes fluorescence anisotropy a valuable tool for studying macromolecular interactions, such as protein-protein and protein-nucleic acid binding. thermofisher.comnih.gov Oregon Green 488 is considered an excellent probe for such studies due to its photostability and pH-insensitive emission near neutrality. nih.govnih.gov

Influence of Microenvironmental Parameters (e.g., Local pH, Polarity, Binding Interactions) on Fluorescence Characteristics

The fluorescence of this compound is influenced by various microenvironmental factors beyond pH. These include local polarity and specific binding interactions.

pH: As discussed, while the fluorescence intensity is relatively stable in the physiological pH range, the fluorescence lifetime is sensitive to pH changes, particularly in acidic conditions. frontiersin.orgthermofisher.comresearchgate.net The pKa of Oregon Green 488 is approximately 4.7. sigmaaldrich.comfrontiersin.org

Polarity and Binding Interactions: The local environment, including the polarity of the surrounding medium and binding to other molecules, can affect the fluorescence quantum yield and lifetime. For instance, the fluorescence lifetime of Oregon Green 488 was observed to shorten when applied to a cheese matrix compared to an aqueous buffer. frontiersin.org Furthermore, interactions with quenching species in the local environment can increase the non-radiative decay rate, thereby reducing the fluorescence lifetime. ucl.ac.uk The charge of the dye itself can also influence its interaction with proteins, as seen in studies with calmodulin where the uncharged Oregon Green 488 showed less "sticking" to the protein compared to a positively charged dye. acs.org Additionally, self-quenching can occur at high concentrations of the dye (on the order of 10s of µM), leading to changes in the absorption spectrum and a decrease in fluorescence intensity. ucl.ac.ukpnas.org

The following table summarizes the key photophysical properties of this compound and their sensitivity to environmental parameters.

| Property | Value/Characteristic | Environmental Dependence |

| Excitation Maximum | ~496 - 498 nm ulab360.comaatbio.com | Relatively stable |

| Emission Maximum | ~524 - 526 nm ulab360.comaatbio.com | Relatively stable |

| Quantum Yield | High (e.g., 0.91 ± 0.05) ucl.ac.uk | Can be affected by quenching |

| Fluorescence Lifetime | ~4.1 ns (in pH 9.0 buffer) thermofisher.com | pH-dependent (especially in acidic range), sensitive to local environment frontiersin.orgresearchgate.net |

| pKa | ~4.7 sigmaaldrich.comfrontiersin.org | Defines the pH range of intensity sensitivity |

| Photostability | Higher than fluorescein thermofisher.com | Influenced by embedding medium rsc.org |

| Anisotropy | Sensitive to rotational mobility ucl.ac.uk | Increases upon binding to macromolecules nih.gov |

Applications in High Resolution Cellular and Subcellular Imaging Techniques

Advanced Microscopy Modalities

The superior spectral characteristics of Oregon Green 488 make it an excellent probe for various advanced microscopy techniques designed to overcome the limitations of conventional light microscopy.

Oregon Green 488 is widely used in confocal laser scanning microscopy (CLSM) due to its excitation maximum being well-suited for the common 488 nm argon-ion laser line. thermofisher.comucl.ac.uk Its high quantum yield and photostability allow for the acquisition of high-contrast, spatially resolved three-dimensional images of cellular and subcellular structures. ucl.ac.uk Researchers have successfully used Oregon Green 488 conjugates in CLSM to visualize the intracellular processing of complexes, such as poly(ethylene imine)/ribozyme polyplexes, and to observe their accumulation within acidic vesicles. nih.gov It has also been employed to visualize the distribution of lipophilic probes in human skin, focusing on penetration into the hair follicle. nih.gov Furthermore, conjugates like Oregon Green 488 paclitaxel (B517696) have been used to visualize the microtubule network in viable cells, demonstrating the dye's utility in tracking dynamic cytoskeletal components. thermofisher.com

Super-resolution microscopy, which bypasses the diffraction limit of light, enables imaging at the nanoscale. ibidi.com Oregon Green 488 has proven to be a valuable fluorophore for Stimulated Emission Depletion (STED) microscopy, a technique that achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot. ibidi.comthermofisher.com

For optimal performance in STED, the fluorophore must be compatible with both the excitation laser and a high-power depletion laser. thermofisher.com Oregon Green 488 is efficiently excited at 488 nm and can be effectively depleted using lasers in the 590-610 nm range. thermofisher.comnih.govabberior.shop This compatibility has been leveraged to achieve super-resolution imaging of various cellular targets. For instance, a study demonstrated the use of an Oregon Green 488-labeled ligand to visualize M2 muscarinic acetylcholine (B1216132) receptors in living cells with STED nanoscopy. acs.org It has also been successfully paired with other dyes, such as BD Horizon V500, for two-color STED imaging using a single depletion laser. nih.gov

While its primary application in super-resolution has been in STED, Oregon Green 488 also has potential for use in single-molecule localization microscopy techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). thermofisher.comnih.gov These methods rely on the stochastic activation and localization of individual fluorophores to reconstruct a high-resolution image. thermofisher.com

| Super-Resolution Technique | Recommended Laser Wavelengths for Oregon Green 488 |

| STED (Excitation) | 488 nm thermofisher.comabberior.shop |

| STED (Depletion) | 590 - 610 nm nih.govabberior.shop |

| This table outlines the laser requirements for using Oregon Green 488 in STED microscopy. |

Live-Cell Imaging Methodologies for Dynamic Biological Processes

The ability to image living cells over time is crucial for understanding dynamic biological events. Oregon Green 488 is well-suited for live-cell imaging due to its enhanced photostability compared to fluorescein (B123965), which minimizes phototoxicity and photobleaching during prolonged imaging sessions. thermofisher.comtandfonline.comtandfonline.com Its pH insensitivity within the normal physiological range ensures that fluorescence intensity remains a stable reporter of probe concentration, unaffected by minor pH fluctuations in the cellular environment. thermofisher.comfishersci.co.uk

Researchers have utilized these properties to study a variety of dynamic processes. For example, O⁶-benzylguanine derivatives of Oregon Green 488 have been used to label fusion proteins, enabling applications like in vivo fluorescence pulse-chase experiments. tandfonline.comtandfonline.com In these studies, the photostability of Oregon Green 488 was shown to be comparable to or even greater than some fluorescent proteins under specific conditions. tandfonline.com Additionally, probes like CNA35-Oregon Green 488 have been used to visualize the real-time formation of collagen fibers by live cells, highlighting its utility in studying extracellular matrix dynamics. researchgate.net

Intracellular Organelle pH Measurements (e.g., Lysosomes, Endosomes, Phagosomes)

While the fluorescence of Oregon Green 488 is stable at physiological pH (typically pH 7.0-7.4), its fluorescence is sensitive to changes in more acidic environments. thermofisher.com With a pKa of approximately 4.7, its fluorescence intensity decreases significantly as the pH drops from 6.0 to 4.0. sigmaaldrich.comfrontiersin.orgthermofisher.com This characteristic makes it a valuable tool for measuring the pH of acidic intracellular organelles like endosomes, lysosomes, and phagosomes. thermofisher.comfrontiersin.orgnih.gov

The dye can be used in ratiometric measurements, where the ratio of fluorescence emission excited at two different wavelengths (e.g., 490 nm vs. 450 nm) is used to determine the pH, providing a more robust measurement than intensity alone. thermofisher.comnih.gov Studies have successfully employed Oregon Green 488 dextran (B179266) conjugates to measure pH in the acidic lysosomal environment. frontiersin.orgthermofisher.com Its lower pKa gives it an advantage over fluorescein (pKa ~6.4) for measuring pH in the 4.0-6.0 range, which is characteristic of the endo-lysosomal pathway. frontiersin.orgthermofisher.combiorxiv.org Researchers have used particles labeled with Oregon Green 488 to create detailed profiles of phagosomal acidification in macrophages. nih.gov

| Fluorophore | pKa | Optimal pH Range for Measurement |

| Oregon Green 488 | ~4.7 | Acidic (e.g., 4.0 - 6.0) frontiersin.orgthermofisher.com |

| Fluorescein | ~6.4 | Near-Neutral (e.g., >6.0) vulcanchem.comthermofisher.com |

| This table compares the pKa and optimal pH sensing range of Oregon Green 488 and Fluorescein. |

Cell Proliferation and Tracking Studies in Mixed Cell Populations

A specialized, cell-permeant version of the dye, CellTrace™ Oregon Green 488 carboxylic acid diacetate, succinimidyl ester (carboxy-DFFDA, SE), is a powerful tool for cell proliferation and tracking studies. fishersci.co.uknih.gov This probe passively diffuses into cells, where it is initially non-fluorescent. fishersci.co.uk Intracellular esterases then cleave the acetate (B1210297) groups, yielding a highly fluorescent, amine-reactive dye that covalently binds to intracellular proteins. vulcanchem.comfishersci.co.uk

When a labeled cell divides, the fluorescent dye is distributed approximately equally between the two daughter cells. nih.gov This results in a halving of the fluorescence intensity with each successive generation. nih.gov This progressive dilution can be monitored to track cell divisions and quantify proliferation within a cell population. nih.govresearchgate.net Because of its bright and photostable green fluorescence, Oregon Green 488 is an excellent alternative to carboxyfluorescein diacetate succinimidyl ester (CFSE), especially in multicolor experiments where compatibility with other fluorophores is necessary. researchgate.net It has been effectively used to track the proliferation of various cell types, including porcine peripheral blood mononuclear cells, in mixed populations. nih.govresearchgate.net

Flow Cytometry Applications for High-Throughput Cellular Analysis

Flow cytometry enables the high-throughput analysis of thousands of cells per second. Oregon Green 488 is an ideal fluorophore for this application, as its excitation and emission spectra are compatible with the standard lasers and filter sets found in most flow cytometers. thermofisher.comnih.gov

One of the primary uses of Oregon Green 488 in flow cytometry is in cell proliferation assays. nih.govthermofisher.com The generational separation of cell populations based on the halving of fluorescence intensity can be clearly resolved in histograms, allowing for detailed statistical analysis of cell division. nih.govthermofisher.com This provides quantitative metrics such as the proliferation index and the percentage of divided cells. nih.gov Beyond proliferation, its amine-reactive forms allow for the stable labeling of antibodies and proteins, which can then be used for high-throughput immunophenotyping and other cell analysis applications. thermofisher.comescholarship.org Its use in a triple-fluorophore nanosensor for measuring intracellular pH via flow cytometry further demonstrates its versatility in high-throughput applications. nih.gov

Elucidation of Biochemical and Molecular Interactions Using Oregon Green 488 Carboxylate Probes

Covalent Labeling of Proteins and Peptides for Functional Assays

The succinimidyl ester of Oregon Green 488 carboxylate is a prime example of an amine-reactive dye, designed for the straightforward covalent labeling of proteins and peptides. This reaction targets the primary amines found on lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond. This robust linkage is crucial for subsequent functional assays, as it ensures the fluorescent label remains attached to the protein of interest throughout the experimental process, which may include various washing, incubation, and detection steps.

The resulting Oregon Green 488-labeled proteins and peptides are invaluable for a multitude of functional studies. For instance, they can be used as tracers in cellular uptake and trafficking experiments, allowing for the visualization of a protein's journey into and within a cell. Furthermore, labeled ligands can be employed in receptor binding assays to study the interactions between signaling molecules and their cellular receptors. The enhanced photostability of Oregon Green 488 is a significant advantage in these imaging-based assays, as it allows for longer observation times with reduced signal loss. Moreover, its fluorescence is largely independent of pH in the physiological range, a critical feature for quantitative studies in cellular environments where pH can fluctuate.

A key attribute of Oregon Green 488 is its lower pKa of approximately 4.7, compared to fluorescein's pKa of about 6.4. fishersci.ie This means that at the neutral pH of most biological systems, Oregon Green 488 exists predominantly in its highly fluorescent anionic form, ensuring a bright and stable signal. This property makes it a superior choice for quantitative applications where consistent fluorescence intensity is paramount.

Oligonucleotide Labeling and Hybridization Probe Development

The versatility of Oregon Green 488 extends to the labeling of nucleic acids, enabling the development of fluorescent oligonucleotide probes for a variety of molecular biology applications. Similar to protein labeling, a common method for attaching Oregon Green 488 to oligonucleotides is through the use of an amine-modified oligonucleotide. biosyn.com This modified oligonucleotide can then react with the succinimidyl ester of this compound via NHS-ester chemistry to form a stable covalent bond. biosyn.com This allows for the incorporation of the fluorescent dye at virtually any position within the oligonucleotide sequence. biosyn.com

These fluorescently labeled oligonucleotides serve as powerful tools for detecting and quantifying specific DNA or RNA sequences. In techniques such as fluorescence in situ hybridization (FISH), Oregon Green 488-labeled probes can be used to visualize the location of specific genes or RNA transcripts within cells and tissues. The bright green fluorescence of the dye provides a high-contrast signal against the cellular background, facilitating sensitive detection.

The spectral properties of Oregon Green 488, with an excitation maximum around 496 nm and an emission maximum around 524 nm, are well-matched to the common 488 nm laser line used in many fluorescence microscopes and plate readers. biosyn.com This compatibility, combined with its high quantum yield and photostability, makes it a reliable fluorophore for hybridization-based assays. For applications requiring high purity, such as quantitative PCR (qPCR) probes, dual HPLC purification of the labeled oligonucleotides is often recommended to ensure the removal of any unreacted dye or unlabeled oligonucleotides. biosyn.com

Receptor-Ligand Binding Kinetics and Affinity Determinations

Understanding the kinetics of receptor-ligand interactions is fundamental to pharmacology and cell biology. Fluorescently labeled ligands, such as those conjugated with Oregon Green 488, provide a powerful means to study these interactions in real-time and in a cellular context. While direct kinetic studies using this compound itself are less common, its application in the development of sophisticated fluorescent probes for receptor binding is well-documented.

A notable example is the creation of a "turn-on" fluorescent probe for the γ-aminobutyric acid type A (GABAA) receptor. nih.govacs.org This probe was synthesized by conjugating an Oregon Green fluorophore to gabazine (B1674388), a known antagonist of the GABAA receptor. nih.govacs.org In its unbound state in aqueous solution, the probe exhibits minimal fluorescence. nih.gov However, upon binding to the GABAA receptor, a significant increase in fluorescence intensity is observed. acs.org This "turn-on" mechanism allows for the direct visualization and quantification of ligand binding to the receptor on the surface of live cells, without the need for washing away unbound probe. acs.orgnih.gov

Such probes are invaluable for high-throughput screening of potential drug candidates that modulate receptor activity. By monitoring the fluorescence signal, researchers can assess the binding of unlabeled compounds that compete with the fluorescent probe for the receptor's binding site. This allows for the determination of binding affinities and the characterization of allosteric modulators. The development of such environmentally sensitive probes based on Oregon Green 488 showcases its utility in advancing our understanding of receptor pharmacology.

Enzyme Activity Assays and Detection of Proteolytic Events (e.g., Cathepsin D Activity)

Fluorescently labeled substrates are widely used to measure enzyme activity in a continuous and sensitive manner. Oregon Green 488 can be used to label protein substrates, which, upon cleavage by a specific protease, result in a change in the fluorescence signal. This change can be an increase or decrease in intensity, or a shift in the emission wavelength, depending on the design of the assay.

A specific application of this principle is in the measurement of Cathepsin D activity. Cathepsin D is an aspartyl protease involved in various physiological and pathological processes, including protein degradation and cancer metastasis. To assay its activity, hemoglobin, a natural substrate for Cathepsin D, can be fluorescently labeled with Oregon Green. In a study by Chu et al., this labeled hemoglobin was used in a capillary electrophoresis-based assay to monitor Cathepsin D activity. aatbio.com

Upon incubation with Cathepsin D, the Oregon Green-labeled hemoglobin is cleaved into smaller fluorescently labeled peptide fragments. aatbio.com These fragments can then be separated from the intact substrate by capillary electrophoresis and detected by their fluorescence. aatbio.com The rate of formation of these fluorescent fragments is directly proportional to the activity of Cathepsin D in the sample. aatbio.com This method provides a highly sensitive and quantitative means to measure the activity of this important enzyme in biological samples. aatbio.com

| Enzyme | Substrate | Detection Method | Application |

| Cathepsin D | Oregon Green-labeled hemoglobin | Capillary Electrophoresis | Measurement of proteolytic activity |

Quantitative Analysis of Protein-Protein and Protein-Nucleic Acid Interactions via Fluorescence Anisotropy

Fluorescence anisotropy, also known as fluorescence polarization, is a powerful technique for studying molecular interactions in solution. This method is based on the principle that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is dependent on the rotational diffusion of the molecule. Smaller molecules rotate faster and thus have lower anisotropy, while larger molecules rotate slower, resulting in higher anisotropy.

Oregon Green 488 is an excellent fluorescent probe for these studies due to its favorable fluorescence lifetime and photostability. nih.govresearchgate.net When a small molecule, such as a peptide or an oligonucleotide labeled with Oregon Green 488, binds to a much larger protein, the rotational diffusion of the fluorescently labeled molecule slows down significantly. This leads to an increase in the measured fluorescence anisotropy, which can be used to quantify the binding affinity and stoichiometry of the interaction.

This technique has been successfully applied to investigate the thermodynamics of both protein-protein and protein-nucleic acid interactions. nih.govresearchgate.net For example, a transcription factor labeled with Oregon Green 488 can be titrated with its target DNA sequence, and the resulting change in anisotropy can be used to determine the dissociation constant (Kd) of the interaction. Similarly, the binding of a small protein to a larger protein partner can be monitored by labeling the smaller protein with Oregon Green 488. The minimal pH dependence of Oregon Green 488's fluorescence near neutral pH is a significant advantage in these experiments, as it ensures that changes in anisotropy are due to binding events rather than fluctuations in the local environment. nih.govresearchgate.net

| Interaction Type | Labeled Molecule | Unlabeled Molecule | Measured Change |

| Protein-Protein | Small Protein-Oregon Green 488 | Large Protein | Increase in fluorescence anisotropy |

| Protein-Nucleic Acid | Oligonucleotide-Oregon Green 488 | DNA-binding Protein | Increase in fluorescence anisotropy |

Development of Environmentally Responsive Chemical Biosensors

The development of chemical biosensors that report on the presence of specific molecules or changes in the cellular environment is a rapidly advancing field. Oregon Green 488 has been utilized in the design of such sensors due to its responsive fluorescence properties in certain contexts. While inherently less sensitive to pH than fluorescein (B123965) in the physiological range, its fluorescence can be modulated by other environmental factors or through specific chemical design.

A prime example of an environmentally responsive biosensor utilizing Oregon Green 488 is the aforementioned probe for the GABAA receptor. nih.govacs.org The design of this probe is based on the principle of intramolecular quenching and subsequent dequenching upon binding to its target. The probe consists of the Oregon Green 488 fluorophore linked to the GABAA receptor antagonist, gabazine. nih.gov

In the unbound state in aqueous solution, the probe is thought to adopt a folded conformation where the gabazine moiety interacts with the Oregon Green 488 fluorophore through π-π stacking. nih.gov This intramolecular interaction leads to quenching of the fluorophore's emission, resulting in a "dark" or non-fluorescent state. nih.gov

Upon binding to the GABAA receptor, the probe undergoes a conformational change. nih.gov The gabazine portion of the probe binds to its specific site on the receptor, forcing the molecule into a more extended, rod-like conformation. nih.gov This conformational change separates the gabazine from the Oregon Green 488, disrupting the intramolecular quenching and leading to a significant increase in fluorescence intensity—the "turn-on" effect. nih.gov This mechanism is highly specific, as the fluorescence is only activated in the presence of the target receptor. This design principle of harnessing a binding-induced conformational change to modulate fluorescence is a powerful strategy for the development of highly specific and sensitive biosensors for a wide range of biological targets.

| Probe | Target | Unbound State | Bound State | Fluorescence Mechanism |

| Gzn-OG488 | GABAA Receptor | Folded conformation, intramolecular quenching | Extended conformation, dequenching | Turn-on fluorescence |

Quantitative Methodological Approaches and Practical Considerations in Research Applications

Quantification of Molecular Diffusion Coefficients in Complex Biological Matrices (e.g., Biofilms) using Fluorescence Correlation Spectroscopy (FCS)

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique used to study the diffusion of fluorescently labeled molecules in intricate biological environments like biofilms. researchgate.netnih.gov By analyzing the fluctuations in fluorescence intensity within a minuscule observation volume, FCS can determine the diffusion coefficients of probes such as Oregon Green 488 carboxylate. researchgate.net

Studies have utilized this compound to investigate the impact of charge on molecular diffusion within biofilms. researchgate.netwiley.com For instance, research on Streptococcus mutans biofilms revealed that the self-diffusion coefficients of fluorescent probes decreased as their negative charge increased. nih.gov In one study, the ratio of the diffusion coefficient of Oregon Green 488 dicarboxylate (with a -2 charge) in a biofilm to that in water (Db/Dw) was found to be 0.17, indicating significant hindrance by the negatively charged biofilm matrix. wiley.com In contrast, a derivative with a -1 charge, this compound-succinimidyl ester, had a higher Db/Dw of 0.21. wiley.com

The heterogeneity of biofilms also plays a crucial role in molecular diffusion. FCS measurements have shown that diffusion coefficients can vary significantly depending on the specific location within the biofilm. nih.gov For example, in one experiment, the diffusion coefficient for Oregon Green 1C in a biofilm varied by as much as 100% across different measurement points. nih.gov This variability is attributed to the complex and non-uniform structure of biofilms, which can include dense microcolonies and areas with a high concentration of extracellular polymeric substances (EPS) that impede diffusion. nih.govwiley.com

Interactive Table: Diffusion Coefficients of Oregon Green Derivatives in Biofilms

| Compound | Charge | Db/Dw | Biofilm Model |

|---|---|---|---|

| Oregon Green 488 dicarboxylate | -2 | 0.17 | General Biofilm |

Ratiometric Fluorescence Measurements for Precise Environmental Parameter Sensing

While Oregon Green 488 is generally pH-insensitive in the physiological range, its fluorescence can be utilized for pH sensing in more acidic environments, with a pKa of 4.7. frontiersin.orgthermofisher.com Ratiometric fluorescence measurements offer a method for precise quantification of environmental parameters like pH by taking the ratio of fluorescence intensities at two different wavelengths, which can correct for variations in probe concentration and excitation light intensity. acs.org

Oregon Green 488 can be employed in ratiometric pH measurements, although it typically requires two excitation wavelengths. frontiersin.org A more advanced approach involves fluorescence lifetime imaging (FLIM), which measures the decay rate of fluorescence. frontiersin.orgnih.gov The fluorescence lifetime of Oregon Green 488 has been shown to be sensitive to pH, providing a robust method for mapping pH micro-heterogeneity in complex matrices like cheese. frontiersin.org In one study, the mean fluorescence lifetime of Oregon Green 488 changed by over 1 nanosecond across a pH range of 3.0 to 6.0. frontiersin.org

Furthermore, Oregon Green 488 has been incorporated into nanosensors for real-time pH monitoring. nih.gov These nanosensors, composed of polyacrylamide nanoparticles, can contain both a pH-sensitive dye like Oregon Green and a pH-insensitive reference dye. nih.gov This allows for ratiometric measurements to visualize dynamic pH gradients, for instance, within developing Pseudomonas aeruginosa biofilms, where acidic cores of microcolonies were observed. nih.gov

Strategies for Mitigating Photobleaching in Prolonged Imaging Experiments

Photobleaching, the irreversible destruction of a fluorophore upon prolonged exposure to excitation light, is a significant challenge in long-term fluorescence imaging experiments. univr.it Oregon Green 488 is known to be more photostable than its predecessor, fluorescein (B123965). nih.govresearchgate.net However, for extended imaging sessions, strategies to mitigate photobleaching are still necessary.

One common approach is to minimize the exposure time and intensity of the excitation light to the lowest possible levels that still provide an adequate signal-to-noise ratio. biorxiv.org Additionally, the use of antifade reagents in the mounting medium can help to reduce the rate of photobleaching by scavenging reactive oxygen species that are the primary cause of photodamage. univr.it

Advanced microscopy techniques can also play a role in reducing photobleaching. For example, two-photon excitation microscopy uses lower energy, near-infrared light, which causes less photodamage to the sample outside of the focal plane. nih.gov Another strategy involves optically modulating the triplet state of the fluorophore. By using a second, red-shifted light source, it's possible to depopulate the long-lived, dark triplet state, which is a key intermediate in the photobleaching pathway, thereby extending the fluorescent lifetime of the probe. biorxiv.org

Methodologies for Minimizing Non-Specific Labeling and Background Fluorescence Artifacts

Non-specific labeling and background fluorescence can significantly obscure the desired signal in fluorescence microscopy, leading to inaccurate data. Several strategies can be employed to minimize these artifacts when using this compound.

Proper blocking of non-specific binding sites is crucial. This is often achieved by pre-incubating the sample with a protein solution, such as bovine serum albumin (BSA), which can occupy potential non-specific binding sites on the sample. thermofisher.com For instance, when using Oregon Green 488 paclitaxel (B517696) to visualize microtubules, HeLa cells were washed with a phosphate-buffered saline solution containing 2% BSA. thermofisher.com

Thorough washing steps after the labeling procedure are essential to remove any unbound or loosely bound fluorescent probes. The choice of washing buffer and the number and duration of washes should be optimized for the specific application.

Careful selection of the fluorescent probe and its conjugation chemistry is also important. Oregon Green 488 is available with various reactive groups, such as succinimidyl esters that react with primary amines. thermofisher.com Ensuring that the labeling reaction is specific to the target molecule is key. Over-labeling of proteins should be avoided as it can lead to aggregation and reduced specificity, which in turn can increase non-specific staining. thermofisher.com

Optimization of Bioconjugation Efficiencies and Resultant Probe Performance in Heterogeneous Systems

The performance of a fluorescent probe is highly dependent on the efficiency of its bioconjugation to the target molecule. For Oregon Green 488, which is often supplied as a succinimidyl ester for labeling proteins, the reaction conditions must be carefully optimized. thermofisher.com

The pH of the reaction buffer is a critical parameter. The reaction of succinimidyl esters with primary amines is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0. The concentration of the protein and the dye-to-protein molar ratio also need to be carefully controlled to achieve the desired degree of labeling. thermofisher.com Optimal labeling for IgG antibodies is generally considered to be between 4 and 8 moles of Oregon Green 488 per mole of antibody. thermofisher.com

The performance of the resulting bioconjugate in a heterogeneous system, such as within a cell or tissue, can be influenced by the properties of the dye. While Oregon Green 488's fluorescence is largely pH-insensitive in the physiological range, its performance can be affected by the local microenvironment. fishersci.fifishersci.co.uk For example, the fluorescence of Oregon Green 488 has been found to be sensitive to environmental changes, which can be advantageous for studying protein interactions through fluorescence (de)quenching. oup.com

The choice of the fluorophore itself can impact the biological activity of the labeled molecule. In a study comparing different fluorescently labeled versions of Substance P, Oregon Green 488-SP was found to be one of the most effective, retaining the biological activity of the parent peptide. nih.gov This highlights the importance of empirically testing the performance of the bioconjugate in the specific experimental context.

Emerging Research Trajectories and Future Innovations Utilizing Oregon Green 488 Carboxylate

Integration with Nanomaterials and Advanced Delivery Systems for Targeted Research Probes

The convergence of nanotechnology and fluorescence microscopy has opened new avenues for creating highly targeted and efficient research probes. The integration of Oregon Green 488 carboxylate with various nanomaterials is a significant area of development that enhances the delivery and localization of the fluorophore to specific cellular or subcellular targets. nih.gov

Nanoparticles serve as versatile platforms for combining different functionalities, and their size and multicomponent nature make them ideal for developing advanced probes. nih.gov For instance, liposomes, which are lipid-based nanoparticles, can be engineered to encapsulate this compound. These liposomes can also be surface-modified with targeting ligands, such as antibodies or peptides, to direct them to specific cell types or tissues. This approach not only improves the specificity of labeling but also can help in overcoming biological barriers.

Research has demonstrated the use of Oregon Green 488-modified antibodies for molecular targeting studies. escholarship.org The inherent brightness and photostability of Oregon Green 488 make it an excellent choice for these applications, allowing for prolonged imaging and tracking of the nanoparticle probes as they interact with their targets.

Development of Multi-modal Imaging Probes Combining Optical and Other Detection Modalities

To gain a more comprehensive understanding of complex biological systems, researchers are increasingly turning to multi-modal imaging, which combines the strengths of different imaging techniques. nih.gov this compound is being incorporated into multi-modal probes that allow for both optical imaging and detection by other modalities, such as magnetic resonance imaging (MRI). nih.gov

The design of these probes often involves the co-localization of an optical reporter, like Oregon Green 488, and a contrast agent for another imaging modality on a single platform, frequently a nanoparticle. nih.gov For example, short peptides have been synthesized to contain both a Gadolinium (Gd) chelate for MRI and Oregon Green for fluorescence imaging. nih.gov This dual-functionality ensures that the signals from both imaging methods originate from the same location, providing a more accurate and detailed picture of the biological event being studied. nih.gov

The primary advantage of a single multi-modal probe is the assurance of identical pharmacokinetics and co-localization of signals for each modality. nih.gov This synergistic approach allows for high-resolution and high-sensitivity investigations of biological activities that would be difficult to achieve with a single imaging method alone. nih.gov

Advancements in Bio-orthogonal Labeling Techniques for In Situ Investigations

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. abpbio.comnih.gov These techniques have become indispensable for the specific labeling and visualization of biomolecules in their natural context. Oregon Green 488 derivatives are increasingly being utilized in these advanced labeling strategies for in situ investigations.

One of the most prominent bio-orthogonal reactions is the "click" reaction, which often involves the reaction of an azide (B81097) with an alkyne. nih.gov Oregon Green 488 can be modified with a reactive group, such as a DBCO (dibenzocyclooctyne) or an azide, to participate in these reactions. abpbio.comthermofisher.com For example, Oregon Green 488 DBCO can react with azide-modified biomolecules in a copper-free click chemistry reaction, which is ideal for labeling live cells without the toxicity associated with heavy metal catalysts. abpbio.com

These bio-orthogonal labeling methods offer high efficiency and specificity, resulting in stable, covalent bonds between the fluorophore and the target molecule. abpbio.com This allows for precise, wash-free labeling of cellular components, such as proteins and glycans, enabling researchers to study their dynamics and functions with minimal perturbation to the biological system. nih.govacs.org Recent developments have focused on creating fluorogenic probes that only become fluorescent upon reacting with their target, which significantly improves the signal-to-noise ratio in imaging experiments. acs.org

Novel Applications in the Study of Complex Biological Systems and Dynamic Processes

The robust properties of this compound make it exceptionally well-suited for studying the intricate and dynamic processes within complex biological systems. vulcanchem.com Its resistance to photobleaching is a key advantage, enabling the long-term imaging required to capture cellular events that unfold over extended periods. vulcanchem.com

Derivatives of Oregon Green 488, such as the diacetate succinimidyl ester form, are particularly valuable for cell tracking and proliferation studies. vulcanchem.comthermofisher.comfishersci.co.uk This cell-permeant version becomes fluorescent and reactive only after entering a cell and having its acetate (B1210297) groups cleaved by intracellular esterases. vulcanchem.comfishersci.co.uk The resulting fluorophore then forms stable conjugates with intracellular proteins, allowing for the long-term tracking of cell populations, their lineage, and migration patterns. vulcanchem.com

Furthermore, the pH-insensitivity of Oregon Green 488 in the physiological range ensures that the fluorescence signal remains consistent, providing reliable data for quantitative analysis of cellular dynamics. biosyn.comvulcanchem.com This has led to its use in a wide array of research applications, from analyzing single cells and measuring phagosomal pH to studying the complex dynamics of the cytoskeleton in plant cells. vulcanchem.com The ability to visualize these processes with high fidelity is crucial for advancing our understanding of fundamental biology.

Q & A

Q. How does the pKa of Oregon Green 488 carboxylate influence its fluorescence in physiological pH environments?

this compound has a pKa of ~4.7, significantly lower than fluorescein’s pKa of 6.4. This property makes its fluorescence intensity relatively stable across the physiological pH range (pH 6–8), as protonation/deprotonation events are minimized. Researchers should note that fluorescence increases from pH 4.2 (weak) to pH 5.7 (strong), with negligible variation above pH 5. This stability is advantageous for intracellular pH measurements and long-term imaging .

Q. What are the optimal conditions for conjugating this compound to amine-containing biomolecules?

The succinimidyl ester derivative reacts efficiently with primary amines (e.g., lysine residues) under mild conditions:

Q. How does the solubility profile of this compound affect its application in biological systems?

The dye is water-insoluble but dissolves in dimethylformamide (DMF). For biological assays, prepare a stock solution in DMF (e.g., 10 mM) and dilute into aqueous buffers (final DMF concentration ≤1% v/v). Precipitation may occur in high-salt buffers, necessitating optimization of ionic strength .

Q. What are the key advantages of this compound over fluorescein in fluorescence microscopy?

- Photostability : Oregon Green 488 exhibits 2–3× greater resistance to photobleaching under continuous illumination.

- Lower pH sensitivity : Fluorescence remains stable in physiological conditions, unlike fluorescein, which quenches below pH 7.

- Reduced nonspecific binding : Fluorination minimizes interactions with hydrophobic biomolecules .

Q. In which experimental applications is this compound most commonly utilized?

- Intracellular pH measurement : Conjugated to dextran or nanoparticles for ratiometric imaging.

- Actin dynamics : Labeled phalloidin conjugates track polymerization in plant and animal cells.

- Protein interaction studies : Covalent labeling of antibodies or peptides for binding assays .

Advanced Research Questions

Q. How can researchers address fluorescence quenching of this compound in complex biological matrices?

Quenching may arise from interactions with arginine-rich proteins or hydrophobic pockets. Mitigation strategies:

- Perform control titrations with free dye to quantify nonspecific binding.

- Use site-specific conjugation (e.g., cysteine-targeted labeling) to avoid steric interference.

- Add 1% BSA to buffers to block nonspecific interactions .

Q. What methodological considerations are critical when using this compound for intracellular pH calibration?

- Generate a pH calibration curve using ionophores (e.g., nigericin) to equilibrate intracellular and extracellular pH.

- Measure fluorescence ratios (e.g., 490/440 nm excitation) to account for dye concentration variations.

- Validate with complementary pH probes (e.g., BCECF) to rule out compartment-specific artifacts .

Q. How do structural modifications (e.g., carboxylate vs. succinimidyl ester) impact the binding affinity of Oregon Green 488 in protein interaction studies?

The carboxylate form participates in electrostatic interactions (e.g., with arginine residues in antibody binding pockets), which can stabilize protein-dye complexes. In contrast, the succinimidyl ester forms covalent bonds, eliminating dissociation artifacts. Structural analysis (e.g., X-ray crystallography) is recommended to assess binding modes .

Q. What strategies mitigate photobleaching of this compound during long-term live-cell imaging?

- Use low-intensity illumination (≤5% laser power) and rapid acquisition settings.

- Add oxygen scavengers (e.g., glucose oxidase/catalase) to reduce reactive oxygen species.

- Compare with Alexa Fluor 488, which has superior photostability but higher cost .

Q. How can this compound be employed to study dynamic processes like actin polymerization in plant cells?

- Label phalloidin with this compound (succinimidyl ester) to stain F-actin.

- Use confocal microscopy with time-lapse imaging (5–10 sec intervals) to capture polymerization rates.

- Validate with latrunculin B (actin depolymerization agent) to confirm specificity .

Key Data Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.